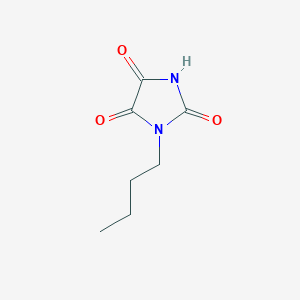
1-Butylimidazolidine-2,4,5-trione
Cat. No. B3052335
Key on ui cas rn:
40408-40-0
M. Wt: 170.17 g/mol
InChI Key: CQGYXJXFUKOOHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04708954
Procedure details


3.6 g of butylurea was added to 100 ml of anhydrous tetrahydrofuran and the suspension was stirred in an ice-water bath. 4.3 g of oxalyl chloride was added dropwise to the suspension, and the stirring was continued for 30 minutes in an ice-water bath. 100 ml of ethyl acetate and 30 ml of water were added to the reaction mixture and the organic layer was obtained by extraction, The water layer was further extracted with 60 ml of ethyl acetate. The resulting organic layer was dried over anhydrous sodium sulfate and evaporated to dryness, the crude residue was recrystallized from ethyl acetate-hexane to give 5.1 g of 1-butylimidazolidinetrione in the form of colorless needle crystals. The resulting compound was suspended to 400 ml of 0.1N ammonium aqueous solution and stirred for 8 hours at room temperature. Further, 5 ml of 28% ammonium aqueous solution was added to the solution and stirred for 14 hours. The solvent was distilled off under reduced pressure and the residue was dissolved in methanol. 3 ml of conc. hydrochloric acid was added thereto. The solution was concentrated under reduced pressure, and the solid precipitate was filtered off, washed with water sufficiently, and recrystallized from water-methanol to give 1.8 g of 5-butyloxaluric acid (compound 3) in the form of colorless needle crystals.





Identifiers


|
REACTION_CXSMILES
|
[CH2:1]([NH:5][C:6]([NH2:8])=[O:7])[CH2:2][CH2:3][CH3:4].O1CCCC1.[C:14](Cl)(=[O:18])[C:15](Cl)=[O:16].C(OCC)(=O)C>O>[CH2:1]([N:5]1[C:15](=[O:16])[C:14](=[O:18])[NH:8][C:6]1=[O:7])[CH2:2][CH2:3][CH3:4]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
3.6 g
|
|
Type
|
reactant
|
|
Smiles
|
C(CCC)NC(=O)N
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
reactant
|
|
Smiles
|
O1CCCC1
|
Step Two
|
Name
|
|
|
Quantity
|
4.3 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C(=O)Cl)(=O)Cl
|
Step Three
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)OCC
|
|
Name
|
|
|
Quantity
|
30 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
the suspension was stirred in an ice-water bath
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the organic layer was obtained by extraction
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The water layer was further extracted with 60 ml of ethyl acetate
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The resulting organic layer was dried over anhydrous sodium sulfate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated to dryness
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the crude residue was recrystallized from ethyl acetate-hexane
|
Outcomes


Product
Details
Reaction Time |
30 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(CCC)N1C(NC(C1=O)=O)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 5.1 g | |
| YIELD: CALCULATEDPERCENTYIELD | 96.7% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
